Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone
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Overview
Description
Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone is a synthetic organic compound characterized by the presence of a morpholine ring, a furan ring, and a tolyloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tolyl Group: The tolyloxymethyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with a halogenated intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-(5-methyl-furan-2-yl)-methanone: Similar structure but lacks the tolyloxymethyl group.
Morpholin-4-yl-(5-phenyl-furan-2-yl)-methanone: Contains a phenyl group instead of a tolyloxymethyl group.
Morpholin-4-yl-(5-ethyl-furan-2-yl)-methanone: Contains an ethyl group instead of a tolyloxymethyl group.
Uniqueness
Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone is unique due to the presence of the tolyloxymethyl group, which can impart specific chemical and biological properties. This structural feature may enhance the compound’s ability to interact with certain molecular targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
[5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-13-4-2-3-5-15(13)21-12-14-6-7-16(22-14)17(19)18-8-10-20-11-9-18/h2-7H,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQDXTRDQMHEGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328468 |
Source
|
Record name | [5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733337 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878717-16-9 |
Source
|
Record name | [5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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